Salvigenin

Description

This compound has been reported in Salvia miltiorrhiza, Mesosphaerum urticoides, and other organisms with data available.

structure

Structure

3D Structure

Propriétés

IUPAC Name |

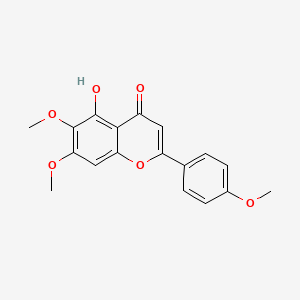

5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-6-4-10(5-7-11)13-8-12(19)16-14(24-13)9-15(22-2)18(23-3)17(16)20/h4-9,20H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDYOIZVELGOLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90172629 | |

| Record name | Salvigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19103-54-9 | |

| Record name | Salvigenin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19103-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salvigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019103549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90172629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V522YCM28A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salvigenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0128577 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Salvigenin for Researchers and Drug Development Professionals

An In-depth Overview of Plant Origins, Quantitative Analysis, and Isolation Protocols

Salvigenin, a trimethoxylated flavone, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its isolation, and insights into its molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in various plant species, primarily within the Lamiaceae (mint) and Asteraceae (daisy) families. Notable genera that are rich sources of this flavone include Salvia, Scutellaria, and Achillea.

Key Plant Sources:

-

Salvia Species: Various species of sage are known to contain this compound. These include, but are not limited to, Salvia officinalis (common sage), Salvia leriaefolia, Salvia hydrangea, and Salvia lachnocalyx.[1][2][3]

-

Scutellaria Species: Commonly known as skullcaps, this genus is another significant source of this compound. Scutellaria barbata (barbed skullcap) and Scutellaria radix (the root of Scutellaria baicalensis) are frequently cited for their this compound content.[4][5]

-

Achillea wilhelmsii: This species from the Asteraceae family has been identified as a notable source from which this compound has been isolated and quantified.

-

Plectranthus amboinicus: Also known as Cuban oregano, this aromatic perennial herb is another plant where this compound has been detected.

-

Other Sources: this compound has also been reported in various Artemisia species and in Tanacetum parthenium (feverfew).

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and harvesting time. The following table summarizes the available quantitative data on this compound content from various natural sources.

| Plant Species | Plant Part | Extraction Method | Yield/Concentration of this compound | Reference |

| Achillea wilhelmsii | Dried Aerial Parts | Dichloromethane extraction followed by chromatography | 88.5 mg from 565 g of dried plant material (approximately 0.016% w/w) | |

| Salvia aratocensis | Dried Plant Material | Not specified | 0.8 ± 0.1 mg/g | |

| Scutellaria barbata | Not specified | Not specified | While present, specific quantitative data for this compound is not provided in the reviewed literature, which often focuses on more abundant flavonoids.[6] | |

| Salvia officinalis | Leaves | Not specified | While identified as a constituent, specific quantitative data for this compound is not consistently reported. Studies often focus on total flavonoid content.[7] | |

| Salvia leriaefolia | Aerial Parts | Methanolic extraction | This compound isolated, but quantitative yield not specified.[2][3] |

Experimental Protocols for Extraction and Isolation

The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below are detailed methodologies cited in the literature.

Protocol 1: Isolation of this compound from Achillea wilhelmsii

This protocol details a sequential extraction and multi-step chromatographic purification process.

1. Plant Material Preparation:

-

Air-dry the aerial parts of Achillea wilhelmsii at ambient temperature.

-

Grind the dried plant material into a fine powder using an electrical mill.

2. Sequential Soxhlet Extraction:

-

Extract 565 g of the powdered plant material with 350 mL of n-hexane in a Soxhlet apparatus for 4 hours.

-

After extraction, dry the plant material and subsequently extract with 350 mL of dichloromethane for 4 hours.

-

Repeat the drying and extraction process sequentially with 350 mL of acetone and then 350 mL of methanol, each for 4 hours.

-

Concentrate the dichloromethane extract to yield a crude extract.

3. Chromatographic Purification:

-

Vacuum Liquid Chromatography (VLC): Subject 5.0 g of the dichloromethane extract to silica gel VLC. Elute with a gradient mobile phase of chloroform:methanol:water (29:1:0.1) to obtain four fractions.

-

Silica Gel Column Chromatography: Further fractionate the second VLC fraction (DCM2, 2.15 g) using a silica gel column with a gradient mobile phase of n-hexane:ethyl acetate (from 8:2 to 1:9) to yield nine sub-fractions.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC): Purify the sixth sub-fraction (DCM2-F) using a semi-preparative HPLC system. Employ a gradient elution from 70% methanol in water to 100% methanol to yield pure this compound (88.5 mg).

Protocol 2: General Extraction and Isolation from Salvia officinalis

This protocol provides a general method for the extraction of flavonoids, including this compound, from common sage.

1. Extraction:

-

Soak one kilogram of dried and powdered aerial parts of Salvia officinalis in a mixture of hexane:ethyl acetate:methanol (1:1:1) at room temperature for 72 hours.[2]

-

Filter the mixture using a Buchner funnel with Whatman No. 41 filter paper.[2]

-

Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[2]

2. Purification:

-

Utilize column chromatography with silica gel (e.g., 230-400 mesh) to separate the components of the crude extract.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Combine the this compound-rich fractions and further purify using techniques such as preparative TLC or HPLC to obtain the pure compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

PI3K/AKT/GSK-3β Signaling Pathway

This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/glycogen synthase kinase-3 beta (GSK-3β) pathway, which is often dysregulated in cancer.[4][5] By inhibiting this pathway, this compound can suppress cancer cell proliferation, migration, and invasion, and promote apoptosis.[4]

Caption: Inhibition of the PI3K/AKT/GSK-3β pathway by this compound.

NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are, in part, attributed to its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key regulator of inflammation, and its inhibition by this compound can lead to a reduction in the production of pro-inflammatory cytokines.

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with a range of therapeutic potentials. This guide has provided a detailed overview of its primary natural sources, quantitative data on its occurrence, and comprehensive protocols for its extraction and isolation. Furthermore, the elucidation of its inhibitory effects on key signaling pathways, such as PI3K/AKT/GSK-3β and NF-κB, offers a molecular basis for its observed pharmacological activities. This information is intended to facilitate further research and development of this compound as a potential therapeutic agent. Continued investigation into other natural sources, optimization of extraction techniques, and further exploration of its molecular targets will be crucial in fully realizing the therapeutic benefits of this valuable flavonoid.

References

- 1. researchgate.net [researchgate.net]

- 2. brieflands.com [brieflands.com]

- 3. brieflands.com [brieflands.com]

- 4. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of Flavonoids from Scutellaria barbata D. Don as Inhibitors of HIV-1 and Cathepsin L Proteases and Their Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. phcogj.com [phcogj.com]

Salvigenin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin, a naturally occurring trimethoxylated flavone found in plants of the Lamiaceae and Asteraceae families, has emerged as a promising candidate in oncology research.[1] Accumulating evidence demonstrates its cytotoxic and immunomodulatory properties, with a multi-targeted approach to inhibiting cancer progression.[2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-cancer effects, with a focus on its impact on key signaling pathways, cell cycle regulation, and apoptosis. The information is presented to support further research and drug development efforts in this area.

Core Mechanisms of Action

This compound exerts its anti-neoplastic effects through a variety of mechanisms, primarily by modulating critical signaling pathways that govern cell proliferation, survival, and metastasis.

Inhibition of Pro-Survival Signaling Pathways

A significant body of research points to this compound's ability to suppress the PI3K/AKT signaling pathway , a central regulator of cell growth, proliferation, and survival. In hepatocellular carcinoma (HCC), this compound has been shown to impede aerobic glycolysis and chemoresistance to 5-fluorouracil (5-FU) by inactivating the PI3K/AKT/GSK-3β pathway.[3][4][5] This is achieved by reducing the phosphorylation levels of PI3K, AKT, and GSK-3β in a concentration-dependent manner.[3][4] Similarly, in gastric cancer, this compound suppresses the proliferative, migratory, and invasive capabilities of cancer cells by inactivating the EGFR/PI3K/AKT pathway.[6]

In nasopharyngeal carcinoma (NPC), this compound demonstrates anti-tumor effects by inhibiting the AKT/NF-κB pathway . This leads to a reduction in cell proliferation, invasion, and epithelial-mesenchymal transition (EMT).[7][8] The inhibition of this pathway also contributes to the attenuation of immune escape by reducing the expression of PD-L1.[7]

Induction of Apoptosis

This compound is a potent inducer of apoptosis in various cancer cell lines. In colon cancer cells (HT-29 and SW948), it potentiates doxorubicin-induced apoptosis through the mitochondrial pathway.[9] This is characterized by an increase in the Bax/Bcl-2 ratio, enhanced caspase-3 expression, and PARP cleavage.[9] The pro-apoptotic effect is also linked to an increase in reactive oxygen species (ROS) production and a decrease in mitochondrial membrane potential.[10] In colon cancer cells, this compound treatment at 150µM led to a 2.75-fold increase in the Bax/Bcl-2 ratio in HT-29 cells and a 1.69-fold increase in SW948 cells.[11]

Cell Cycle Arrest

The anti-proliferative effects of this compound are also attributed to its ability to induce cell cycle arrest. Studies have shown that this compound can elicit cell cycle arrest in colon cancer cells, thereby halting their proliferation.[3] While the precise phase of arrest can vary between cell types, this action prevents cancer cells from completing the division process.

Anti-Metastatic and Anti-Angiogenic Effects

This compound has been shown to suppress the migratory and invasive capabilities of gastric and hepatocellular carcinoma cells.[3][6] This is a crucial aspect of its anti-cancer activity, as metastasis is a primary cause of cancer-related mortality. The inhibition of pathways like PI3K/AKT and NF-κB, which are known to regulate genes involved in cell motility and invasion, likely contributes to this effect. Furthermore, the modulation of NF-κB is also linked to the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow.[12][13]

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data on the cytotoxic effects of this compound across various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| HT-29 | Colon Cancer | 150 | [9] |

| SW948 | Colon Cancer | 150 | [9] |

| HCT-116 | Colon Cancer | >50 (alone) | [14] |

| HCT-116 | Colon Cancer | 1.8 (with podophyllotoxin) | [14] |

| HCT-116 | Colon Cancer | 1.5 (with colchicine) | [14] |

Table 1: IC50 values of this compound in various cancer cell lines.

| Cell Line | Treatment | Fold Change in Bax/Bcl-2 Ratio | Reference |

| HT-29 | 150µM this compound | 2.75 | [11] |

| SW948 | 150µM this compound | 1.69 | [11] |

Table 2: Effect of this compound on the Bax/Bcl-2 ratio in colon cancer cells.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., HT-29, SW948, Huh7, HepG2) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) and/or other compounds (e.g., doxorubicin, 5-FU) for a specified duration (e.g., 24, 48 hours).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at desired concentrations (e.g., 25, 50, 100 µM).[3] After treatment, wash the cells with cold PBS and lyse them using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[3]

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-EGFR, p-PI3K, p-AKT, p-GSK-3β, p-NF-κB, Bax, Bcl-2, caspase-3, PARP, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[15]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[15]

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Treatment: Treat cancer cells with this compound at the desired concentrations for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X binding buffer.[9]

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[9]

-

Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Visualizations

Signaling Pathway Diagrams

Caption: this compound inhibits the EGFR/PI3K/AKT/GSK-3β pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: a natural ally against nasopharyngeal carcinoma's malignant phenotypes and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Eupatorin and this compound Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. Flavonoids with Anti-Angiogenesis Function in Cancer [mdpi.com]

- 13. NF-κB in Carcinoma Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Optimization of a Western blot protocol for the detection of low levels of tissue factor in human cells - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activities of Salvigenin: A Technical Guide for Researchers

Abstract: Salvigenin, a naturally occurring trimethoxylated flavone found predominantly in plants of the Salvia and Achillea genera, has emerged as a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the diverse biological activities of this compound, with a focus on its anticancer, anti-inflammatory, and metabolic-modulating properties. We delve into the molecular mechanisms underpinning these activities, highlighting its interaction with critical signaling pathways such as PI3K/AKT/GSK-3β and EGFR/PI3K/AKT. This document summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing its biological effects, and utilizes pathway and workflow diagrams to visually articulate complex processes. The collective evidence underscores this compound's potential as a promising candidate for further investigation in drug development.

Anticancer Activities

This compound has demonstrated potent anticancer effects across various cancer types, including hepatocellular carcinoma (HCC), gastric cancer, and colon cancer.[1][2][3] Its primary mechanisms involve the inhibition of cancer cell proliferation, the induction of programmed cell death (apoptosis), suppression of metastasis, and enhancement of sensitivity to conventional chemotherapy.[1][4]

Cytotoxicity and Antiproliferative Effects

This compound exhibits a dose-dependent inhibitory effect on the viability of cancer cells.[1] In studies on hepatocellular carcinoma, it was found to significantly suppress the proliferation of multiple HCC cell lines, with Huh7 and HepG2 cells showing particular sensitivity.[1] Furthermore, this compound has been shown to enhance the cytotoxic efficacy of established clinical drugs when used in combination therapies.[5][6]

| Parameter | Cell Line | Condition | Value | Reference |

| Cytotoxicity | Human Colon Carcinoma (HCT-116) | This compound alone | IC50 > 50 µM | [5] |

| Combination Cytotoxicity | Human Colon Carcinoma (HCT-116) | This compound + Colchicine (0.008 µM) | IC50 = 1.5 µM | [5] |

| Combination Cytotoxicity | Human Colon Carcinoma (HCT-116) | This compound + Podophyllotoxin (0.008 µM) | IC50 = 1.8 µM | [5] |

| Antiproliferative Assay | Hepatocellular Carcinoma (Huh7, HepG2) | This compound treatment | 25, 50, 100 µM | [1][4] |

| In Vivo Tumor Growth | Nude mice with HCC xenografts | Daily intraperitoneal injection | 5 µ g/day , 10 µ g/day | [1] |

Induction of Apoptosis and Cell Cycle Arrest

A key component of this compound's anticancer activity is its ability to induce apoptosis. In colon cancer cells, co-administration of this compound with doxorubicin was shown to trigger apoptosis through the mitochondrial pathway, evidenced by changes in mitochondrial membrane potential, an increased Bax/Bcl-2 ratio, and subsequent cleavage of caspase-3 and PARP.[3] In gastric cancer and HCC, this compound treatment leads to a significant increase in apoptotic cells.[1][2] It can also elicit cell cycle arrest, further contributing to its antiproliferative effects.[1]

Inhibition of Metastasis and Chemoresistance

This compound has been found to suppress the migratory and invasive capabilities of gastric and hepatocellular carcinoma cells.[1][2] A significant finding is its ability to overcome chemoresistance. In HCC models, this compound impeded aerobic glycolysis and enhanced the sensitivity of cancer cells to 5-fluorouracil (5-FU), a standard chemotherapeutic agent.[1][4] It was shown to lower the IC50 value of 5-FU in drug-resistant HCC cell lines, suggesting its potential as an adjuvant in chemotherapy regimens.[1]

Key Signaling Pathways in Cancer

PI3K/AKT/GSK-3β Pathway: In hepatocellular carcinoma, this compound exerts its anticancer effects by inhibiting the PI3K/AKT/GSK-3β signaling pathway.[1][7] It represses the phosphorylation of PI3K, AKT, and GSK-3β, which in turn hampers aerobic glycolysis and weakens the chemoresistance of HCC cells.[1][4]

EGFR/PI3K/AKT Pathway: In gastric cancer, this compound has been shown to suppress tumor progression by inactivating the EGFR/PI3K/AKT signaling cascade.[2] This inactivation leads to reduced proliferative, migratory, and invasive capacities of gastric cancer cells, while simultaneously promoting apoptosis.[2]

Anti-inflammatory and Analgesic Activities

This compound demonstrates significant anti-inflammatory and pain-relieving properties in preclinical models.[8] The release of inflammatory mediators like histamine, serotonin, and bradykinin from damaged tissues is a primary cause of inflammation.[9] this compound has been shown to counteract these effects.

In animal studies, this compound administered intraperitoneally reduced chemically-induced abdominal contractions in a dose-dependent manner.[8] It also displayed analgesic effects in the hot plate test, a model for central pain.[8][9] Furthermore, in the carrageenan-induced paw edema model, a standard for evaluating anti-inflammatory agents, this compound significantly reduced inflammation.[9]

| Activity | Animal Model | Dosage (Intraperitoneal) | Observation | Reference |

| Analgesic | Acetic Acid-Induced Writhing (Mice) | 50 and 100 mg/kg | Statistically significant reduction in abdominal contractions (P<0.001). | [8][9] |

| Analgesic | Hot Plate Test (Mice) | 25, 50, and 100 mg/kg | Significant increase in pain threshold compared to control (P<0.001). | [8] |

| Anti-inflammatory | Carrageenan-Induced Paw Edema (Rats) | 100 mg/kg | Significantly lower inflammation compared to control group (P<0.05). | [8][9] |

Metabolic and Other Biological Activities

Beyond its anticancer and anti-inflammatory roles, this compound influences metabolic processes and demonstrates a range of other beneficial biological effects.

Lipid-Lowering and Mitochondrial Effects

Research has identified a dual metabolic activity for this compound. It has been shown to decrease lipid levels and concurrently stimulate mitochondrial function.[10][11] This dual action suggests a potential link where enhanced mitochondrial activity could drive the β-oxidation of fatty acids.[10]

| Activity | Assay System | Concentration | Result | Reference |

| Lipid-Lowering | Palmitic Acid Biosynthesis in HuH7 cells | 30 µM | -22.5% reduction | [10][11] |

| Mitochondrial Stimulation | Mitochondrial functionality in HuH7 cells | 30 µM | +15.4% increase | [10][11] |

Immunomodulatory and Neuroprotective Effects

This compound also possesses immunomodulatory properties. In a breast cancer mouse model, it was found to enhance anti-tumor immunity by increasing lymphocyte proliferation and decreasing the population of splenic CD4+CD25+Foxp3+ regulatory T cells, which are known to suppress anti-tumor immune responses.[12][13] Additionally, this compound has shown neuroprotective potential by inhibiting hydrogen peroxide-induced apoptosis in SH-SY5Y cells, a model for neuronal cells.[12]

Experimental Methodologies

This section provides detailed protocols for key experiments cited in this guide for the evaluation of this compound's biological activities.

Cell Viability Assay (CCK-8 Method)

This assay is used to determine the cytotoxic or antiproliferative effects of this compound.

-

Cell Seeding: Seed hepatocellular carcinoma cells (e.g., Huh7, HepG2) into 96-well plates at a density of 1x10³ cells per well and culture overnight.[1]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 25, 50, 100, 200, 400, 800 µM) for a specified duration, typically 24 to 72 hours.[1]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C in a 5% CO₂ incubator.[1]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.

Apoptosis Detection (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Cell Culture and Treatment: Culture cells (e.g., Huh7) on coverslips and treat with desired concentrations of this compound (e.g., 25, 50, 100 µM).

-

Fixation: Fix the cells with 4% paraformaldehyde.

-

Permeabilization: Permeabilize the cells with a solution such as 0.1% Triton X-100 in sodium citrate.

-

Labeling: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides) in a humidified chamber, protected from light, according to the manufacturer's instructions.

-

Counterstaining: Stain the cell nuclei with a suitable counterstain like DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright green/red fluorescence (depending on the label) within the nucleus.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard model to assess the anti-inflammatory activity of a compound in vivo.[8][9]

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week under standard laboratory conditions.

-

Grouping: Randomly divide the animals into experimental groups (e.g., Control, this compound 25 mg/kg, 50 mg/kg, 100 mg/kg, and a positive control like Indomethacin 10 mg/kg).[8][9]

-

Baseline Measurement: Measure the initial volume of the left hind paw of each rat using a plethysmometer.

-

Drug Administration: Administer this compound, the vehicle (control), or indomethacin intraperitoneally 30 minutes before inducing inflammation.[9]

-

Inflammation Induction: Inject 0.05 mL of a 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw of each rat.[9]

-

Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group. Analyze the data using appropriate statistical tests like ANOVA.[8]

Conclusion and Future Perspectives

This compound is a multifaceted flavonoid with well-documented anticancer, anti-inflammatory, and metabolic-modulating activities. Its ability to target key oncogenic pathways like PI3K/AKT and overcome chemoresistance highlights its significant therapeutic potential. The robust anti-inflammatory and analgesic effects further broaden its possible clinical applications. While preclinical data are compelling, further research is warranted. Future studies should focus on comprehensive pharmacokinetic and toxicological profiling, optimization of delivery systems to enhance bioavailability, and exploration of its efficacy in more complex, clinically relevant disease models. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings of this compound into tangible therapeutic benefits for patients.

References

- 1. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory and Analgesic Properties of this compound, Salvia officinalis Flavonoid Extracted [fnp.skums.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

The Discovery and Isolation of Salvigenin from Salvia officinalis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvigenin, a methoxyflavone found in Salvia officinalis (common sage), has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its natural source. It details the experimental protocols for extraction, purification, and characterization, and presents quantitative data where available. Furthermore, this document illustrates the key signaling pathway modulated by this compound, offering insights into its mechanism of action and potential applications in drug development.

Introduction

Salvia officinalis L., a member of the Lamiaceae family, is a perennial evergreen shrub renowned for its culinary and medicinal applications.[1] The plant is a rich source of a diverse array of bioactive secondary metabolites, including phenolic acids, diterpenes, and flavonoids.[2] Among these, this compound (5-hydroxy-6,7,4'-trimethoxyflavone) is a notable flavonoid that has been identified in the leaves of the plant.[2] Emerging research has highlighted the pharmacological potential of this compound, particularly its anti-inflammatory, analgesic, and anticancer activities.[2][3] Notably, this compound has been shown to suppress the proliferation of hepatocellular carcinoma cells by inactivating the PI3K/AKT/GSK-3β signaling pathway.[3] This guide provides a detailed methodology for the isolation and characterization of this compound from Salvia officinalis, catering to researchers and professionals in the field of natural product chemistry and drug discovery.

Extraction of Crude Flavonoid Mixture

The initial step in the isolation of this compound involves the extraction of a crude flavonoid mixture from the dried leaves of Salvia officinalis. While various methods can be employed, including maceration and ultrasonic extraction, Soxhlet extraction is a highly efficient technique for this purpose.

Experimental Protocol: Soxhlet Extraction

-

Plant Material Preparation : Air-dried leaves of Salvia officinalis are ground into a fine powder to increase the surface area for solvent penetration.

-

Soxhlet Apparatus Setup : A Soxhlet extractor is set up with a round-bottom flask, the Soxhlet chamber containing a thimble with the powdered plant material, and a condenser.

-

Solvent Selection : Methanol is a commonly used and effective solvent for the extraction of flavonoids from Salvia species.

-

Extraction Process : The methanol is heated in the round-bottom flask, and the vapor travels to the condenser. The condensed solvent drips into the thimble, immersing the plant material and extracting the flavonoids. Once the Soxhlet chamber is full, the solvent is siphoned back into the round-bottom flask. This cycle is repeated for a period of 6-8 hours to ensure exhaustive extraction.

-

Solvent Evaporation : After extraction, the methanol is evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude extract rich in flavonoids.

Purification of this compound

The purification of this compound from the crude extract is typically achieved through column chromatography, a technique that separates compounds based on their differential adsorption to a stationary phase.

Experimental Protocol: Column Chromatography

-

Stationary Phase : Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of flavonoids. The silica gel is packed into a glass column as a slurry in a non-polar solvent (e.g., hexane).

-

Sample Loading : The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Mobile Phase and Elution : A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. A common mobile phase system for flavonoid separation is a gradient of hexane and ethyl acetate. The elution can begin with 100% hexane, with the polarity gradually increased by adding ethyl acetate in increments (e.g., 95:5, 90:10, 85:15, etc., hexane:ethyl acetate).

-

Fraction Collection : The eluent is collected in fractions, and each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

-

Further Purification : Fractions containing this compound may be pooled and subjected to further purification using a different chromatographic technique, such as Sephadex LH-20 column chromatography with methanol as the mobile phase, to remove any remaining impurities. The pure fractions are then combined and the solvent is evaporated to yield isolated this compound.

Characterization of this compound

The identity and purity of the isolated this compound are confirmed using various spectroscopic techniques.

Spectroscopic Data

The structural elucidation of this compound is performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Observed Data |

| Mass Spectrometry (MS) | The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (C₁₈H₁₆O₆, M.W. = 328.32 g/mol ). |

| ¹H NMR | The ¹H NMR spectrum will show characteristic peaks for the aromatic protons and the methoxy groups. |

| ¹³C NMR | The ¹³C NMR spectrum will show the corresponding signals for all 18 carbon atoms in the this compound molecule. |

Note: Specific chemical shifts (δ) in ppm would be determined from the actual spectra obtained.

Quantitative Data

While specific yield data for the isolation of this compound from Salvia officinalis is not extensively reported in the literature, studies on the total phenolic and flavonoid content of its extracts provide an indication of the potential abundance of these compounds.

| Extraction Method | Solvent | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) |

| Maceration | 70% Ethanol | Data not consistently reported | Data not consistently reported |

| Soxhlet Extraction | Methanol | High yields reported | High yields reported |

| Ultrasonic Extraction | 70% Ethanol | Moderate to high yields | Moderate to high yields |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. The actual yields can vary depending on the plant material, geographical source, and extraction conditions.

Experimental Workflow and Signaling Pathway

Workflow for the Isolation of this compound

Caption: Workflow for the isolation and purification of this compound.

This compound's Inhibition of the PI3K/AKT/GSK-3β Signaling Pathway

This compound has been demonstrated to exert its anticancer effects in hepatocellular carcinoma by inhibiting the PI3K/AKT/GSK-3β signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and metabolism.

References

Salvigenin: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvigenin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its underlying mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound is chemically known as 5-hydroxy-6,7,4'-trimethoxyflavone. Its structure consists of a flavone backbone with methoxy groups at positions 6, 7, and 4', and a hydroxyl group at position 5.[1][2] This substitution pattern confers a high degree of hydrophobicity to the molecule.[1][2]

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5-hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one | [1] |

| Synonyms | 5-Hydroxy-6,7,4'-trimethoxyflavone, 7-O-Methylpectolinarigenin, Psathyrotin | [1][3] |

| CAS Number | 19103-54-9 | [3] |

| Chemical Formula | C₁₈H₁₆O₆ | [1] |

| Molecular Weight | 328.32 g/mol | [3] |

| Melting Point | 185-187 °C | [4] |

| Appearance | Pale yellow crystals | [4] |

| Solubility | Practically insoluble in water.[1][2] Soluble in DMSO (16.67 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[3][5] | [1][2][3][5] |

| logP | 3.36 (Predicted) | [2] |

| pKa (Strongest Acidic) | 7.94 (Predicted) | [2] |

| Polar Surface Area | 74.22 Ų (Predicted) | [2] |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H-NMR (600 MHz, CDCl₃) | δ 12.77 (s, 1H, 5-OH), 7.82 (d, J = 9.0 Hz, 2H, H-2', H-6'), 7.00 (d, J = 9.0 Hz, 2H, H-3', H-5'), 6.58 (s, 1H, H-3), 6.54 (s, 1H, H-8), 3.96 (s, 3H, OMe), 3.94 (s, 3H, OMe), 3.89 (s, 3H, OMe) | [4] |

| ¹³C-NMR | A comprehensive list of chemical shifts has been reported in the literature. | [6] |

| UV-Vis (Methanol) | λmax at 277 and 333 nm | [6] |

| Mass Spectrometry (HR-APCI-TOF-MS) | m/z 329.1016 [M+H]⁺ | [4] |

| Infrared (IR) | νmax: 1635 (C=O), 1600, 830 cm⁻¹ | [6] |

Experimental Protocols

Isolation and Purification of this compound from Achillea wilhelmsii

The following is a representative protocol for the isolation and purification of this compound, based on methodologies described in the literature.[7]

1. Extraction:

-

Air-dried aerial parts of Achillea wilhelmsii are powdered.

-

The powdered plant material is sequentially extracted with n-hexane, dichloromethane, acetone, and methanol using a Soxhlet apparatus.

-

The dichloromethane extract is concentrated under reduced pressure.

2. Chromatographic Purification:

-

A portion of the dried dichloromethane extract is subjected to vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of chloroform:methanol:water.

-

A resulting fraction (DCM2) is further fractionated by silica gel column chromatography using a gradient of n-hexane:ethyl acetate.

-

The fraction labeled DCM2-F is then purified by semi-preparative HPLC with a methanol-water gradient to yield pure this compound.

3. Structure Elucidation:

-

The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry, and by comparison with published data.

General Spectroscopic Procedures

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a Bruker spectrometer at frequencies of 400 or 600 MHz for ¹H and 100 or 150 MHz for ¹³C. Chemical shifts are referenced to the residual solvent signal.[1]

-

Mass Spectrometry: High-resolution mass spectra can be obtained using an LTQ Orbitrap XL mass spectrometer with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[4]

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including neuroprotective, antitumor, and immunomodulatory effects.[3] A key mechanism underlying its anticancer properties is the inhibition of the PI3K/AKT/GSK-3β signaling pathway.[2]

Inhibition of the PI3K/AKT/GSK-3β Signaling Pathway

This compound has been shown to suppress the proliferation, migration, and invasion of cancer cells by inactivating the PI3K/AKT/GSK-3β pathway.[2] In some cancers, this inhibition is initiated by the suppression of the upstream Epidermal Growth Factor Receptor (EGFR).[1] This pathway is a critical regulator of cell growth, survival, and metabolism. By inhibiting this pathway, this compound can induce apoptosis and enhance the chemosensitivity of cancer cells.[2]

Caption: this compound inhibits the EGFR/PI3K/AKT/GSK-3β signaling pathway.

Experimental Workflow for Assessing Biological Activity

A typical workflow to investigate the biological effects of this compound on cancer cells is as follows:

Caption: Experimental workflow for evaluating this compound's anticancer effects.

Conclusion

This compound is a promising natural product with well-defined chemical properties and significant biological activities. Its ability to modulate key signaling pathways, such as the PI3K/AKT/GSK-3β cascade, makes it a compelling candidate for further investigation in the context of drug discovery, particularly in the development of novel anticancer therapeutics. This guide provides a foundational understanding of this compound for researchers and professionals aiming to explore its therapeutic potential.

References

- 1. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound, a Trimethoxylated Flavone from Achillea Wilhelmsii C. Koch, Exerts Combined Lipid-Lowering and Mitochondrial Stimulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Antitumor Effects of Salvigenin: A Technical Guide for Researchers

Introduction: Salvigenin, a naturally occurring trimethoxylated flavone found in various medicinal plants, has garnered significant attention for its potential as an anticancer agent.[1][2] Accumulating evidence from preclinical in vivo studies demonstrates its ability to suppress tumor growth across a range of cancer types, including hepatocellular carcinoma, nasopharyngeal carcinoma, gastric cancer, and breast cancer.[3][4][5] This technical guide provides an in-depth overview of the in vivo antitumor effects of this compound, focusing on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of action for researchers and drug development professionals.

Quantitative Analysis of In Vivo Antitumor Efficacy

This compound has consistently demonstrated dose-dependent tumor suppressive effects in various xenograft animal models. The quantitative outcomes from key studies are summarized below.

Table 1: Effect of this compound on Hepatocellular Carcinoma (HCC) Xenograft Model

| Parameter | Control Group | This compound (5 µ g/mouse/day ) | This compound (10 µ g/mouse/day ) | Reference |

|---|---|---|---|---|

| Tumor Volume | Substantially larger | Significantly reduced | Dose-dependently abated | [4] |

| Tumor Weight | Substantially larger | Significantly reduced | Dose-dependently abated | [4] |

| Cell Apoptosis (TUNEL) | Low | Increased | Markedly Increased | [4] |

| Ki67 Positive Rate (IHC) | High | Reduced | Markedly Reduced | [4] |

Data derived from a nude mouse xenograft model using Huh7 cells.[4]

Table 2: Effect of this compound on Nasopharyngeal Carcinoma (NPC) Xenograft Model

| Parameter | Vehicle Group | This compound Treatment Group | Reference |

|---|---|---|---|

| Tumor Volume | Significantly larger | Significantly reduced | [6] |

| Tumor Weight | Significantly larger | Significantly reduced | [6] |

| Vimentin (IHC) | High expression | Reduced expression | [6] |

| CD8+ T cells (IHC) | Low infiltration | Increased infiltration | [6] |

| IFN-γ (IHC) | Low expression | Increased expression | [6] |

Data derived from a xenograft mouse model.[6]

Table 3: Immunomodulatory Effects of this compound in a Breast Cancer Model

| Parameter | Control Group | This compound Treatment Group | Reference |

|---|---|---|---|

| IL-4 Level | Baseline | Significantly decreased | [3] |

| IFN-γ Level | Baseline | Significantly increased | [3] |

| Splenic CD4+CD25+Foxp3+ Treg Cells | Baseline | Significantly decreased | [3] |

Data derived from a mouse model of breast cancer.[3]

Mechanisms of Action: Signaling Pathways and Immune Modulation

This compound exerts its antitumor effects by targeting multiple critical signaling pathways involved in cell proliferation, survival, and glycolysis, as well as by modulating the host's antitumor immune response.

Inhibition of Pro-Survival and Proliferation Pathways

This compound has been shown to inactivate several key oncogenic signaling cascades.

-

PI3K/AKT/GSK-3β Pathway: In hepatocellular carcinoma, this compound inhibits the phosphorylation of PI3K, AKT, and their downstream target GSK-3β.[4][7][8] This inactivation hampers aerobic glycolysis and chemoresistance, leading to reduced cell proliferation and survival.[4][8]

-

EGFR/PI3K/AKT Pathway: In gastric cancer, this compound has been confirmed to suppress tumor growth by inactivating the EGFR/PI3K/AKT signaling pathway.[5]

-

AKT/NF-κB Pathway: In nasopharyngeal carcinoma, this compound treatment leads to decreased phosphorylation of both AKT and NF-κB, which is associated with reduced proliferation, invasion, and epithelial-mesenchymal transition (EMT).[9]

Modulation of Antitumor Immunity

This compound enhances the body's ability to fight cancer by reshaping the tumor microenvironment from an immunosuppressive to an immunostimulatory state.

-

Reduction of Immune Evasion: In NPC, this compound reduces the expression of PD-L1 on tumor cells, a key checkpoint inhibitor that helps cancer cells evade the immune system.[9]

-

Enhancement of T-Cell Activity: Treatment with this compound leads to an increase in the infiltration of CD8+ T cells into the tumor and boosts their secretion of the cytotoxic cytokine IFN-γ.[6][9]

-

Decrease in Regulatory T-Cells: In a breast cancer model, this compound was found to significantly decrease the population of immunosuppressive CD4+CD25+Foxp3+ regulatory T-cells (Tregs) in the spleen.[3]

Detailed Experimental Protocols

The following section outlines the typical methodologies used to evaluate the in vivo antitumor effects of this compound.

Hepatocellular Carcinoma (HCC) Xenograft Model

-

Animal Model: Male nude mice (BALB/c-nu/nu), typically 4-6 weeks old.

-

Cell Line and Inoculation: Human HCC cell lines, such as Huh7 or HepG2, are used. Approximately 5 x 10^6 cells are suspended in a mixture of PBS and Matrigel and injected subcutaneously into the flank of each mouse.

-

Treatment Protocol: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into groups. This compound is typically dissolved in a vehicle like DMSO and PBS. Treatment is administered daily via intraperitoneal injection at doses ranging from 5 to 10 µ g/mouse/day .[4] The control group receives the vehicle alone.

-

Data Collection and Analysis:

-

Tumor Measurement: Tumor volume is measured every few days using calipers (Volume = 0.5 × length × width²).

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed.

-

Histological Analysis: Tumor tissues are fixed in formalin, embedded in paraffin, and sectioned for Hematoxylin and Eosin (H&E) staining to observe histopathology.[4]

-

Immunohistochemistry (IHC): Sections are stained for proliferation markers (e.g., Ki67) and proteins from relevant signaling pathways.[4]

-

Apoptosis Assay: A TUNEL assay is performed on tissue sections to quantify apoptotic cells.[4]

-

Western Blot: Protein is extracted from tumor tissue to analyze the phosphorylation status of key signaling molecules like PI3K and AKT.[7]

-

Nasopharyngeal Carcinoma (NPC) Xenograft Model

-

Animal Model: As above, typically nude mice.

-

Cell Line and Inoculation: Human NPC cell lines such as HK-1 or C666-1 are injected subcutaneously.

-

Treatment Protocol: Similar to the HCC model, treatment with this compound or vehicle commences after tumors are established.

-

Data Collection and Analysis: In addition to tumor volume and weight, analysis focuses on markers of EMT (e.g., Vimentin) and immune infiltration. IHC is used to measure levels of CD8+ T-cells and IFN-γ within the tumor tissue to assess the immune response.[6]

The in vivo evidence strongly supports the potential of this compound as a multifaceted antitumor agent. It directly inhibits cancer cell growth by targeting fundamental signaling pathways like PI3K/AKT and EGFR, while simultaneously bolstering the host's antitumor immunity by enhancing T-cell activity and mitigating immune evasion mechanisms. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers aiming to further investigate and develop this compound as a novel therapeutic strategy in oncology. Future studies should focus on optimizing dosing strategies, exploring combination therapies, and expanding the evaluation to other cancer models.

References

- 1. therapeutic-benefit-of-salvigenin-against-various-forms-of-human-disorders-including-cancerous-disorders-medicinal-properties-and-biological-application-in-the-modern-medicine - Ask this paper | Bohrium [bohrium.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Suppresses Hepatocellular Carcinoma Glycolysis and Chemoresistance Through Inactivating the PI3K/AKT/GSK-3β Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound inhibits gastric cancer progression by suppressing the EGFR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. This compound: a natural ally against nasopharyngeal carcinoma's malignant phenotypes and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of Salvigenin in Neurodegenerative Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a growing global health challenge characterized by the progressive loss of neuronal structure and function. Oxidative stress and neuroinflammation are key pathological drivers in the onset and progression of these devastating disorders. Salvigenin, a trimethoxylated flavone found in plants of the Salvia species, has emerged as a promising natural compound with demonstrated neuroprotective properties in preclinical studies. This technical guide provides an in-depth overview of the neuroprotective effects of this compound, focusing on quantitative data from in vitro models, detailed experimental protocols, and the underlying molecular mechanisms, including the modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound in neurodegeneration.

Quantitative Data on Neuroprotective Effects of this compound

The neuroprotective effects of this compound have been primarily investigated in in vitro models of oxidative stress, a common factor in neurodegenerative diseases. The human neuroblastoma cell line SH-SY5Y is a widely used model to study the mechanisms of neurodegeneration and neuroprotection.

A key study investigated the effects of this compound on hydrogen peroxide (H₂O₂)-induced cytotoxicity in SH-SY5Y cells. It is important to note that this study by Rafatian et al. (2012) was later retracted; however, the data presented can still offer preliminary insights, which should be interpreted with caution and require independent verification.

Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated SH-SY5Y Cells [1]

| Treatment Group | This compound Concentration (µM) | Cell Viability (%) |

| Control | 0 | 100 |

| H₂O₂ | 0 | 50 ± 5 |

| H₂O₂ + this compound | 10 | 65 ± 6 |

| H₂O₂ + this compound | 25 | 85 ± 7 |

| H₂O₂ + this compound | 50 | 78 ± 6 |

Data are presented as mean ± standard deviation. Cell viability was assessed by MTT assay. H₂O₂ concentration was 100 µM.

Table 2: Modulation of Apoptosis and Autophagy Markers by this compound in H₂O₂-Treated SH-SY5Y Cells [1]

| Marker | H₂O₂ Treatment | H₂O₂ + this compound (25 µM) | Fold Change |

| Bax/Bcl-2 Ratio | Increased | Reduced by 1.45-fold | ↓ |

| LC3-II/LC3-I Ratio | Decreased | Increased by 1.28-fold | ↑ |

| Atg7 | Decreased | Increased by 1.25-fold | ↑ |

| Atg12 | Decreased | Increased by 1.54-fold | ↑ |

Data represent the relative changes in protein expression or ratio compared to the H₂O₂-treated group. These findings suggest that this compound may protect neurons by inhibiting apoptosis and enhancing autophagy.

Core Signaling Pathways in this compound-Mediated Neuroprotection

This compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress response and inflammation.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Under stressful conditions, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes, including HO-1.

References

A Technical Guide on the Anti-inflammatory and Analgesic Properties of Salvigenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory and analgesic properties of Salvigenin, a flavonoid found in plants such as Salvia officinalis. The information presented is collated from preclinical studies and is intended to inform further research and development in the fields of pharmacology and novel therapeutics.

Quantitative Data on Bioactivity

The analgesic and anti-inflammatory effects of this compound have been quantified in several preclinical models. The data from these studies are summarized below for comparative analysis.

Table 1: Analgesic Effect of this compound in the Acetic Acid-Induced Writhing Test in Mice [1][2][3][4]

| Treatment Group | Dose (mg/kg, i.p.) | Number of Abdominal Contractions (Mean ± SD) | Inhibition of Writhing (%) |

| Control (Normal Saline) | 10 | - | - |

| This compound | 25 | - | - |

| This compound | 50 | Significantly Reduced | Statistically Significant (P<0.001) |

| This compound | 100 | Maximally Reduced | Statistically Significant (P<0.001) |

| Indomethacin (Reference) | 10 | Significantly Reduced | - |

Data presented is a qualitative summary of statistically significant findings. The exact mean and standard deviation values were not consistently provided across the search results.

Table 2: Analgesic Effect of this compound in the Hot Plate Test in Mice [1][2][3][4]

| Treatment Group | Dose (mg/kg, i.p.) | Time Point (minutes) | Analgesic Effect (Compared to Control) | Maximum Possible Effect (%MPE) |

| Control (Normal Saline) | 10 | 15, 30, 45, 60 | - | - |

| This compound | 25 | 30, 45, 60 | No Significant Difference | - |

| This compound | 50 | 30, 45, 60 | Significant Difference (P<0.001) | Increased (P<0.001) |

| This compound | 100 | 30, 45, 60 | Significant Difference (P<0.001) | Increased (P<0.001) |

| Morphine (Reference) | 10 | 15, 30, 45, 60 | Significant Difference (P<0.001) | Increased (P<0.001) |

Table 3: Anti-inflammatory Effect of this compound in the Carrageenan-Induced Paw Edema Test in Rats [1][2][3]

| Treatment Group | Dose (mg/kg, i.p.) | Paw Volume Reduction (Compared to Control) |

| Control (Carrageenan) | - | - |

| This compound | 25 | Inflammation Reduced |

| This compound | 50 | Inflammation Reduced |

| This compound | 100 | Significant Reduction (P<0.05) |

| Indomethacin (Reference) | 10 | More Effective Reduction than this compound |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The protocols for the key experiments cited are outlined below.

2.1. Acetic Acid-Induced Writhing Test [1][2][5][6][7][8][9]

This model is used to evaluate peripheral analgesic activity.

-

Animals: Male albino mice.

-

Grouping: Animals are randomly divided into five groups:

-

Group 1: Control (10 mg/kg normal saline, i.p.).

-

Groups 2-4: this compound (25, 50, and 100 mg/kg, i.p.).

-

Group 5: Reference (10 mg/kg Indomethacin, i.p.).

-

-

Procedure:

-

Fifteen minutes after the intraperitoneal administration of the respective treatments, each mouse is injected with 0.6% acetic acid solution intraperitoneally.

-

Five minutes after the acetic acid injection, the number of abdominal contractions (writhings) is counted for a duration of 30 minutes.

-

-

Endpoint: The number of writhings is recorded, and the percentage of inhibition is calculated. A significant reduction in the number of writhes compared to the control group indicates an analgesic effect.

2.2. Hot Plate Test [1][2][10][11][12]

This method assesses the central analgesic activity of a substance.

-

Animals: Male albino mice.

-

Apparatus: A hot plate apparatus maintained at a constant temperature of 54 ± 0.1°C.

-

Grouping: Animals are randomly divided into five groups:

-

Group 1: Control (10 mg/kg normal saline, i.p.).

-

Groups 2-4: this compound (25, 50, and 100 mg/kg, i.p.).

-

Group 5: Reference (10 mg/kg Morphine, i.p.).

-

-

Procedure:

-

The initial reaction time of each mouse to the heat stimulus (e.g., licking of paws or jumping) is recorded before treatment (zero time).

-

The respective treatments are administered intraperitoneally.

-

The reaction time is measured again at 15, 30, 45, and 60 minutes post-injection.

-

-

Endpoint: An increase in the reaction time compared to the control group suggests a central analgesic effect. The Maximum Possible Effect (%MPE) is also calculated.

2.3. Carrageenan-Induced Paw Edema Test [1][2][3][13][14][15][16][17]

This is a widely used model for evaluating acute inflammation.

-

Animals: Male Wistar rats.

-

Grouping: Animals are randomly divided into six groups:

-

Group 1: Control (receives only carrageenan).

-

Groups 2-4: this compound (25, 50, and 100 mg/kg, i.p.).

-

Group 5: Reference (10 mg/kg Indomethacin, i.p.).

-

-

Procedure:

-

The initial paw volume of the rats is measured using a plethysmometer.

-

The respective treatments are administered intraperitoneally.

-

Thirty minutes after treatment, 0.05 ml of 1% carrageenan solution is injected subcutaneously into the plantar surface of the left hind paw.

-

The paw volume is measured at specific time intervals after the carrageenan injection (e.g., every hour for up to 4 hours).

-

-

Endpoint: The difference in paw volume before and after carrageenan injection is calculated to determine the extent of edema. A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.

Signaling Pathways and Experimental Workflows

The precise molecular mechanisms underlying this compound's anti-inflammatory and analgesic effects are not fully elucidated. However, based on the known actions of flavonoids, a general mechanism can be proposed. Flavonoids are known to modulate inflammatory pathways, including the nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) pathways.[18][19][20][21]

Below are diagrams illustrating the proposed anti-inflammatory signaling pathway and a typical experimental workflow.

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

References

- 1. Anti-inflammatory and Analgesic Properties of this compound, Salvia officinalis Flavonoid Extracted [fnp.skums.ac.ir]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. مقاله Anti-inflammatory and Analgesic Properties of this compound, Salvia officinalis Flavonoid Extracted [civilica.com]

- 5. researchgate.net [researchgate.net]

- 6. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saspublishers.com [saspublishers.com]

- 8. ajol.info [ajol.info]

- 9. Analgesic and Anti-Inflammatory Properties of Gelsolin in Acetic Acid Induced Writhing, Tail Immersion and Carrageenan Induced Paw Edema in Mice | PLOS One [journals.plos.org]

- 10. dol.inf.br [dol.inf.br]

- 11. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Flavonoids inhibit COX-1 and COX-2 enzymes and cytokine/chemokine production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. globalsciencebooks.info [globalsciencebooks.info]

- 20. NATURAL COX-2 INHIBITORS: THE FUTURE OF PAIN RELIEF [chiro.org]

- 21. Anti-inflammatory effects of apigenin in lipopolysaccharide-induced inflammatory in acute lung injury by suppressing COX-2 and NF-kB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Immunomodulatory Role of Salvigenin in Breast Cancer: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the immunomodulatory properties of salvigenin, a natural flavonoid, in the context of breast cancer. It consolidates available preclinical data, outlines key experimental methodologies, and visualizes the implicated signaling pathways.

Executive Summary

This compound, a methoxyflavone found in various medicinal plants, has demonstrated promising antitumor and immunomodulatory activities in preclinical models of breast cancer.[1] Emerging evidence indicates that this compound can suppress tumor growth by modulating the host immune response, specifically by influencing cytokine profiles and the prevalence of regulatory T cells (Tregs) within the tumor microenvironment.[1] Mechanistically, the PI3K/AKT signaling pathway, a critical regulator of cell growth, proliferation, and immune function, has been implicated in the anticancer effects of this compound in various malignancies, suggesting a potential role in its immunomodulatory actions in breast cancer.[2][3][4] This whitepaper synthesizes the current understanding of this compound's role in breast cancer immunomodulation, presenting key quantitative findings, detailed experimental protocols, and a proposed signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effects on breast cancer.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

| MCF-7 | Breast Adenocarcinoma | Data Not Available | MTT Assay | [1] |

| MOLM-13 | Acute Myeloid Leukemia | 2.6 | MTT Assay | [2] |

| MV4-11 | Acute Myeloid Leukemia | 2.6 | MTT Assay | [2] |

Table 2: In Vivo Antitumor and Immunomodulatory Effects of this compound in a Breast Cancer Mouse Model

| Treatment Group | Dosage (µ g/mouse/day , i.p.) | Tumor Growth | Lymphocyte Proliferation Index | IFN-γ Levels | IL-4 Levels | Splenic CD4+CD25+Foxp3+ T cells | Reference |

| Control | Vehicle | Baseline | Baseline | Baseline | Baseline | Baseline | [2] |

| This compound | 3.65 | Significantly Decreased | Increased | Increased | Decreased | Significantly Decreased | [2] |

| This compound | 5.85 | Significantly Decreased | Increased | Increased | Decreased | Significantly Decreased | [2] |

| This compound | 9.68 | Significantly Decreased | Increased | Increased | Decreased | Significantly Decreased | [2] |

Note: The data presented is based on a summary of the findings from Noori et al., 2013. The exact quantitative values for tumor volume/weight, lymphocyte proliferation index, and cytokine levels were not available in the accessed resources.[2]

Experimental Protocols

This section details the methodologies for the key experiments cited in this whitepaper, providing a framework for the replication and further investigation of this compound's immunomodulatory effects.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell viability.

-

Cell Culture:

-

Human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

-

The cells are treated with the different concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

-

In Vivo Breast Cancer Mouse Model

This protocol describes a typical xenograft model to evaluate the in vivo efficacy of this compound.

-

Animal Model:

-

Female BALB/c mice (6-8 weeks old) are used.

-

Animals are housed in a pathogen-free environment with ad libitum access to food and water.

-

-

Tumor Induction:

-

A murine breast cancer cell line (e.g., a derivative of 4T1 or a human cell line like MCF-7 in immunodeficient mice) is used.

-

A suspension of 1 x 10^6 cells in 100 µL of sterile PBS is injected subcutaneously into the mammary fat pad of each mouse.

-

-

This compound Treatment:

-

Once the tumors reach a palpable size, the mice are randomly assigned to control and treatment groups.

-

This compound is administered intraperitoneally (i.p.) daily at specified doses (e.g., 3.65, 5.85, and 9.68 µ g/mouse/day ) for a defined period (e.g., 12 days).[2]

-

The control group receives injections of the vehicle (e.g., PBS with a small percentage of DMSO).

-

-

Outcome Measures:

-

Tumor volume is measured every few days using calipers and calculated using the formula: (length x width^2) / 2.

-

At the end of the experiment, mice are euthanized, and tumors are excised and weighed.

-

Spleens are harvested for splenocyte proliferation and Treg analysis.

-

Blood samples are collected for cytokine analysis.

-

Splenocyte Proliferation Assay

This assay measures the effect of this compound on the proliferative capacity of immune cells.

-

Splenocyte Isolation:

-

Spleens are aseptically removed from the mice.

-

A single-cell suspension is prepared by gently teasing the spleens apart and passing the cells through a 70 µm cell strainer.

-

Red blood cells are lysed using an ACK lysis buffer.

-

The splenocytes are washed and resuspended in complete RPMI-1640 medium.

-

-

Proliferation Assay:

-

Splenocytes are seeded in 96-well plates at a density of 2 x 10^5 cells/well.

-

The cells are stimulated with a mitogen, such as Concanavalin A (ConA; 5 µg/mL), in the presence or absence of this compound.

-

The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell proliferation is assessed using the MTT assay as described in section 3.1.

-

Cytokine Profiling (ELISA)

This protocol is used to quantify the levels of specific cytokines in the serum or cell culture supernatants.

-

Sample Collection:

-

Blood is collected from the mice via cardiac puncture and allowed to clot.

-

Serum is separated by centrifugation and stored at -80°C until analysis.

-

-

ELISA Procedure:

-

Commercially available ELISA kits for IFN-γ and IL-4 are used according to the manufacturer's instructions.

-

Briefly, 96-well plates are coated with a capture antibody specific for the cytokine of interest.

-

The plates are blocked to prevent non-specific binding.

-

Serum samples and standards are added to the wells and incubated.

-

A biotinylated detection antibody is then added, followed by an enzyme-conjugated streptavidin.

-